(S)-2,3-dihydrodipicolinic acid
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Overview
Description
(S)-2,3-dihydrodipicolinic acid is a 2,3-dihydrodipicolinic acid. It is a conjugate acid of a (S)-2,3-dihydrodipicolinate(2-).
Scientific Research Applications
Enzyme Inhibition and Antibiotic Target
- Dihydrodipicolinate Synthase (DHDPS) Inhibition : DHDPS, crucial in lysine biosynthesis and a potential antibiotic target, is inhibited by constrained diketopimelic acid derivatives, designed as mimics of the acyclic enzyme-bound condensation product (Boughton, Dobson, Gerrard, & Hutton, 2008).
- Inhibition Mechanism Study : The inhibition mechanism involves enzyme kinetic studies, showing second-order rate constants of inactivation, and mass spectrometric analyses determining sites of enzyme alkylation (Boughton, Griffin, O'Donnell, Dobson, Perugini, Gerrard, & Hutton, 2008).
Structural Analysis
- Crystal Structure Studies : The structure of DHDPR, a related enzyme in the L-lysine biosynthetic pathway, is studied in various forms, revealing major conformational changes upon cofactor binding (Janowski, Kefala, & Weiss, 2010).
- Molecular Structure Insights : Crystal structure analysis of DHDPS from different species like Methanocaldococcus jannaschii provides insights into the binding-site region and functional homotetramer formation (Padmanabhan, Strange, Antonyuk, Ellis, Hasnain, Iino, Agari, Bessho, & Yokoyama, 2009).
Enzymatic Function and Inhibition
- Substrate Inhibition Study : DHDPS is not inhibited by its substrate, (S)-aspartate beta-semialdehyde, resolving a long-standing debate in literature (Dobson, Gerrard, & Pearce, 2004).
- Pathogen-Specific Inhibitors : The specificity of heterocyclic product analogues against DHDPS from various pathogenic species suggests the potential for species-specific inhibitors as antibacterials (Mitsakos, Dobson, Pearce, Devenish, Evans, Burgess, Perugini, Gerrard, & Hutton, 2008).
Agricultural Implications
- High-Lysine Maize Mutants : DHDPS activity in high-lysine maize mutants implicates its role in lysine accumulation, crucial for seed development and nutritional quality (Varisi, Medici, Meer, Lea, & Azevedo, 2007).
Allosteric Inhibition and Antibiotic Development
- Biomimetic Inhibitor Design : Designing potent inhibitors by mimicking natural allosteric regulation, like bislysine, can be a promising strategy for antibiotic development (Skovpen, Conly, Sanders, & Palmer, 2016).
Genetic Studies and Enzyme Production
- Cloning and Expression : Cloning of the dapB gene in E. coli for improved expression and purification of DHDPR highlights advancements in genetic manipulation for enzyme studies (Trigoso, Evans, Karsten, & Chooback, 2016).
Properties
Molecular Formula |
C7H7NO4 |
---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
(2S)-2,3-dihydropyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-2,5H,3H2,(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI Key |
UWOCFOFVIBZJGH-YFKPBYRVSA-N |
Isomeric SMILES |
C1C=CC(=N[C@@H]1C(=O)O)C(=O)O |
SMILES |
C1C=CC(=NC1C(=O)O)C(=O)O |
Canonical SMILES |
C1C=CC(=NC1C(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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